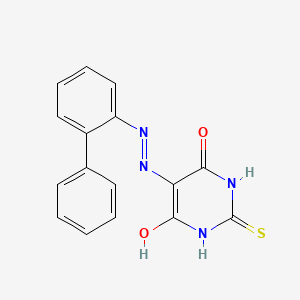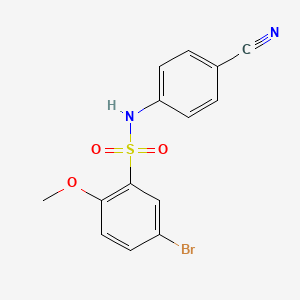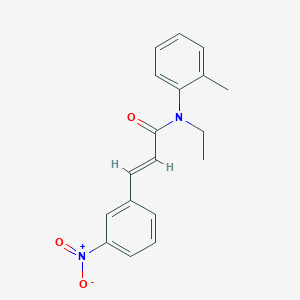
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(2-biphenylylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(2-biphenylylhydrazone) is a chemical compound with potential applications in scientific research. This compound is also known as Bis-p-phenylene-5-(2-thienyl)-2,4-pyrimidinedione-3-yl)methane and is abbreviated as BPTM. BPTM is a derivative of pyrimidine, which is a heterocyclic organic compound commonly found in DNA and RNA. BPTM has been shown to exhibit various biochemical and physiological effects, making it a promising compound for research purposes.
Mecanismo De Acción
The mechanism of action of BPTM is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. BPTM has also been shown to induce oxidative stress in cancer cells, leading to cell death. Further research is needed to fully elucidate the mechanism of action of BPTM.
Biochemical and Physiological Effects:
BPTM has been shown to exhibit various biochemical and physiological effects. Studies have shown that BPTM can induce DNA damage and inhibit DNA repair mechanisms. BPTM has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, BPTM has been shown to induce oxidative stress in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. BPTM has also been shown to exhibit cytotoxic effects on various cancer cell lines, making it a promising compound for cancer research. However, BPTM also has some limitations. It is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential applications. Additionally, BPTM may have limited solubility in certain solvents, which could affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for research on BPTM. One area of research could focus on the development of BPTM derivatives with improved efficacy and solubility. Another area of research could focus on the use of BPTM in combination with other therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of BPTM and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of BPTM involves the reaction of 2-thiophenecarboxaldehyde with 2,4-dioxo-5-(4-pyridyl)-1,2,3,4-tetrahydro-pyrimidine in the presence of ammonium acetate. The resulting product is then reacted with 4-bromobiphenyl to form BPTM. The synthesis of BPTM is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
BPTM has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BPTM exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPTM has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. These findings suggest that BPTM may have potential as a therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-14-13(15(22)18-16(23)17-14)20-19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,17,18,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAZTIXSVDEXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)